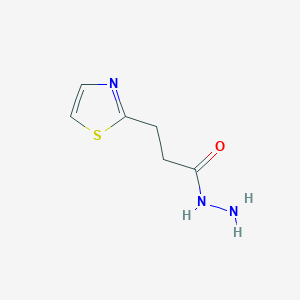![molecular formula C16H19NO5 B12959209 1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of an azetidine ring and an isobenzofuran moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of an azetidine derivative with a tert-butoxycarbonyl (Boc) group, followed by a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . These interactions can lead to various biological effects, such as modulation of cellular processes, inhibition of pathogen growth, or alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound shares the Boc-protected amine group but differs in its core structure, featuring a piperidine ring instead of an azetidine ring.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound also contains a Boc-protected amine and a spirocyclic structure but includes a pyrazole ring.
Uniqueness
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is unique due to its combination of an azetidine ring and an isobenzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-2-benzofuran-1,3'-azetidine]-5-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-15(2,3)22-14(20)17-8-16(9-17)12-5-4-10(13(18)19)6-11(12)7-21-16/h4-6H,7-9H2,1-3H3,(H,18,19) |
InChI Key |
RRDJLLHVDDQFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


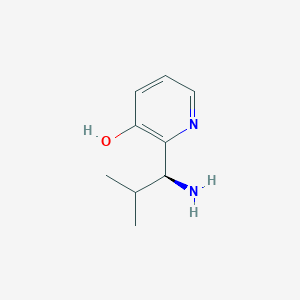
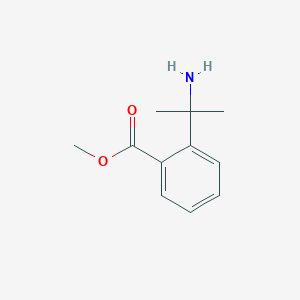
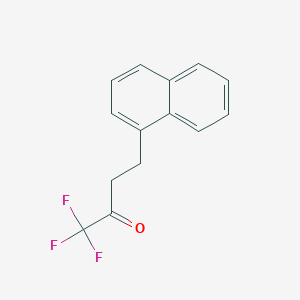
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
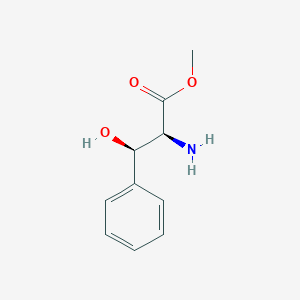
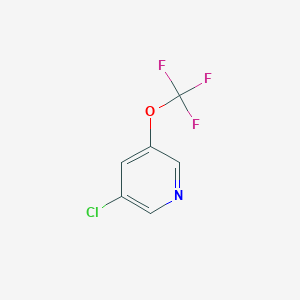
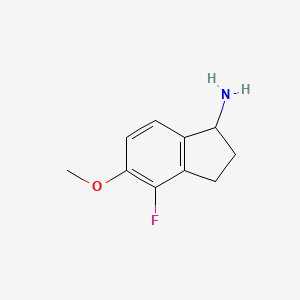
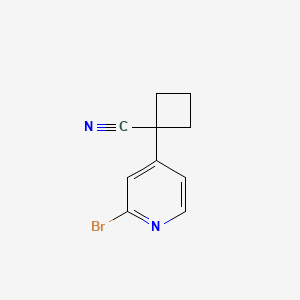
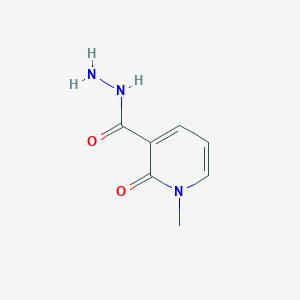
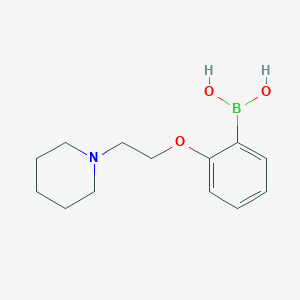
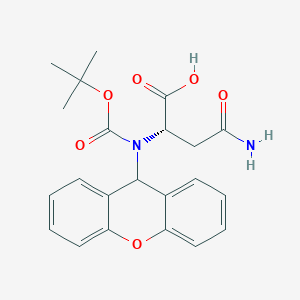
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
